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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-28583113 on oxidative

stress. JNJ-285831113 is a potent and selective antagonist of the Transient Receptor Potential

Melastatin 2 (TRPM2) ion channel.[1][2] This document summarizes key quantitative data,

details experimental protocols for assessing its activity, and illustrates the underlying signaling

pathways.

Core Mechanism of Action
JNJ-28583113 exerts its protective effects against oxidative stress primarily by inhibiting the

TRPM2 ion channel. TRPM2 is a cation channel that is activated by intracellular ADP-ribose

and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺).[3][4][5] This

influx can trigger various downstream signaling cascades that contribute to cellular damage

and death. JNJ-28583113 blocks this TRPM2-mediated calcium influx, thereby mitigating the

detrimental effects of oxidative stress.[1][2]

One of the key downstream effects of TRPM2 inhibition by JNJ-28583113 is the modulation of

Glycogen Synthase Kinase 3 (GSK3) phosphorylation. Specifically, blocking TRPM2 with JNJ-
28583113 leads to the phosphorylation of GSK3α and GSK3β subunits.[3][4][6][7] This

phosphorylation is generally associated with the inhibition of GSK3 activity, a pathway

implicated in cell survival and neuroprotection.
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Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of JNJ-28583113 in

various in vitro models.

Table 1: Potency of JNJ-28583113 in TRPM2 Inhibition

Species IC₅₀ (nM)

Human 126 ± 0.5[4][5][7]

Rat 25[8][9]

Chimpanzee 100[8][9]

Table 2: In Vitro Efficacy of JNJ-28583113 Against Oxidative Stress

Assay Cell Line
Oxidative
Stressor

JNJ-28583113
Concentration

Observed
Effect

Cell Viability hTRPM2-HEK
H₂O₂ (up to 1

mM)
10 µM[6][8]

Protection from

H₂O₂-induced

cell death[6][8]

Morphological

Changes
HeLa H₂O₂ (10 µM) 1 µM

Prevention of

H₂O₂-induced

morphological

changes.

GSK3α/β

Phosphorylation
hTRPM2-HEK H₂O₂ (300 µM) 10 µM[6][8]

Recovery of

GSK3α and β

subunit

phosphorylation[

6][8]

Cytokine

Release
Primary Microglia

Pro-inflammatory

stimuli
Not specified

Blunted cytokine

release[3][4][5]

Signaling Pathway
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The following diagram illustrates the proposed signaling pathway through which JNJ-28583113
mitigates oxidative stress.
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JNJ-28583113 signaling pathway in oxidative stress.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

JNJ-28583113's effects on oxidative stress.

Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the protective effects of JNJ-28583113 against H₂O₂-

induced cytotoxicity.

Materials:

hTRPM2-HEK cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

JNJ-28583113

Hydrogen peroxide (H₂O₂)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Seed hTRPM2-HEK cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of

DMEM with 10% FBS.

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

Pre-treat the cells with JNJ-28583113 (e.g., at concentrations of 1, 3, and 10 µM) for 1 hour.

Introduce oxidative stress by adding H₂O₂ to the wells at final concentrations up to 1 mM.

Include untreated control wells and wells with H₂O₂ alone.

Incubate the plate for an additional 24 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark

to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Western Blot for GSK3β Phosphorylation
This protocol details the detection of changes in GSK3β phosphorylation in response to

oxidative stress and treatment with JNJ-28583113.

Materials:

hTRPM2-HEK cells

6-well plates

JNJ-28583113

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrogen peroxide (H₂O₂)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-GSK3β (Ser9) and anti-total-GSK3β

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.

Pre-treat the cells with 10 µM JNJ-28583113 for 30 minutes.

Induce oxidative stress by adding 300 µM H₂O₂ for 10 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-GSK3β and total GSK3β

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities and express the level of phosphorylated GSK3β relative to total

GSK3β.

Cytokine Release Assay in Microglia
This protocol outlines a method to assess the effect of JNJ-28583113 on the release of pro-

inflammatory cytokines from microglia.

Materials:

Primary microglia or a microglial cell line (e.g., BV2)

24-well plates

JNJ-28583113

Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

Cell culture medium

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

Plate microglia in a 24-well plate at an appropriate density and allow them to adhere.

Pre-treat the cells with various concentrations of JNJ-28583113 for 1 hour.

Stimulate the microglia with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for 24

hours.
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Collect the cell culture supernatants.

Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific

ELISA kits according to the manufacturer's instructions.

Normalize the cytokine concentrations to the total protein content of the cells in each well, if

necessary.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of

JNJ-28583113 on oxidative stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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